molecular formula C4H6Br2N2 B2644902 2-Bromo-5-methyl-1H-imidazole;hydrobromide CAS No. 2416229-75-7

2-Bromo-5-methyl-1H-imidazole;hydrobromide

Cat. No.: B2644902
CAS No.: 2416229-75-7
M. Wt: 241.914
InChI Key: AYQISCMXBQVMSY-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-1H-imidazole;hydrobromide is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 5-position of the imidazole ring, with an additional hydrobromide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-1H-imidazole;hydrobromide typically involves the bromination of 5-methylimidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-1H-imidazole;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-methylimidazole.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-substituted-5-methylimidazoles.

    Oxidation: Formation of 2-bromo-5-methylimidazole N-oxides.

    Reduction: Formation of 5-methylimidazole.

Scientific Research Applications

2-Bromo-5-methyl-1H-imidazole;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-1H-imidazole;hydrobromide involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact with DNA, causing strand breaks and inhibiting replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-methylimidazole
  • 2-Bromo-4-methylimidazole
  • 2-Chloro-5-methylimidazole

Uniqueness

2-Bromo-5-methyl-1H-imidazole;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 2-position and the methyl group at the 5-position allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-bromo-5-methyl-1H-imidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2.BrH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCRAXFLTOMSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416229-75-7
Record name 2-bromo-4-methyl-1H-imidazole hydrobromide
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